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Introduction

Thrombin Receptor Activator Peptide 6 (TRAP-6) is a synthetic hexapeptide that serves as a

potent and selective agonist for Protease-Activated Receptor 1 (PAR1).[1][2][3] It corresponds

to the amino acid sequence (Ser-Phe-Leu-Leu-Arg-Asn) of the N-terminal "tethered ligand" that

is exposed after thrombin cleaves the extracellular domain of PAR1.[4][5] By mimicking this

natural activation mechanism, TRAP-6 can directly stimulate PAR1 independent of proteolytic

cleavage, making it a stable and standardized tool for cardiovascular research.[4][6] Its primary

application is in the in-vitro study of platelet activation, but its utility extends to other

cardiovascular cell types expressing PAR1, such as endothelial and vascular smooth muscle

cells.[1] This guide provides an in-depth overview of TRAP-6, its mechanism of action,

experimental protocols, and key data for its application in in-vitro cardiovascular models.

Physicochemical Properties

TRAP-6 is a well-characterized peptide with defined properties, making it a reliable reagent for

reproducible in-vitro studies.
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Property Value Reference

Full Name
Thrombin Receptor Activator

Peptide 6
[1]

Sequence
Ser-Phe-Leu-Leu-Arg-Asn

(SFLLRN)
[2]

Molecular Formula C34H56N10O9 [2]

Molecular Weight 748.87 g/mol [1][2]

CAS Number 141136-83-6 [2]

Purity Typically ≥95% [1]

Solubility
Soluble in water (e.g., to 1

mg/ml)

Storage
Lyophilized powder at -20°C or

-80°C
[2]

Mechanism of Action and Signaling Pathways
TRAP-6 selectively binds to and activates PAR1, a G protein-coupled receptor (GPCR).[1][2][7]

While human platelets also express another thrombin receptor, PAR4, TRAP-6 does not show

activity at PAR4.[2][3] PAR1 activation by TRAP-6 initiates downstream signaling cascades

primarily through Gq and G12/13 proteins.[7][8]

Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC).

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-

trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the dense tubular

system (an endoplasmic reticulum equivalent), triggering the release of stored Ca2+ into the

cytoplasm.[9] The subsequent rise in intracellular calcium, along with DAG, activates Protein

Kinase C (PKC).[10]

G12/13 Pathway: This pathway activates Rho/Rho kinase, which is crucial for the changes in

platelet shape.
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These signaling events culminate in hallmark platelet responses: calcium mobilization, shape

change, granule secretion (including ADP from dense granules and P-selectin from alpha-

granules), and activation of the integrin GPIIb/IIIa, leading to platelet aggregation.[10][11]
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Caption: TRAP-6 signaling cascade in human platelets.

Applications in In-Vitro Cardiovascular Models
TRAP-6 is a versatile tool for studying various aspects of cardiovascular biology.

Platelet Activation and Aggregation
The most common application of TRAP-6 is to induce platelet activation and aggregation in a

controlled, thrombin-independent manner.[4][11] This is valuable for assessing platelet function

and the efficacy of antiplatelet drugs that do not target the PAR1 pathway, such as aspirin or

clopidogrel.[4][6]

Platelet Aggregometry: TRAP-6 is used as an agonist in both light transmission

aggregometry (LTA) and whole blood impedance aggregometry to measure the rate and

extent of platelet aggregation.[6][12]

P-selectin Expression: As a marker for alpha-granule release and platelet activation, surface

P-selectin (CD62P) expression is measured via flow cytometry following TRAP-6 stimulation.

[13][14]

Calcium Mobilization: TRAP-6 is used to trigger intracellular calcium release, which can be

quantified using fluorescent calcium indicators like Fura-2-AM.[2][10]

Endothelial Cell Studies
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PAR1 is expressed on endothelial cells and is involved in regulating vascular tone,

permeability, and inflammation.[1] While less common than in platelet studies, TRAP-6 can be

used to investigate:

Endothelial Permeability: Activation of PAR1 can modulate endothelial barrier function.

Assays measuring the flux of labeled albumin across an endothelial cell monolayer can be

used to quantify these changes.[15]

Inflammatory Responses: TRAP-6 can be used to stimulate endothelial cells to study the

expression of adhesion molecules and the release of inflammatory mediators like Interleukin-

6 (IL-6).[16]

Signal Transduction: Researchers can study PAR1-mediated signaling in endothelial cells,

such as the activation of MAPK or PI3K/Akt pathways.[16]

Vascular Smooth Muscle Cell (VSMC) Studies
VSMCs also express PARs, and their activation is linked to cell proliferation, migration, and

contractility, which are key processes in atherosclerosis and restenosis.[17][18] TRAP-6 can be

a tool to explore:

VSMC Proliferation and Migration: Assays like BrdU incorporation or wound-healing (scratch)

assays can be used to assess the effect of PAR1 activation by TRAP-6 on VSMC growth

and movement.[17]

Phenotypic Switching: PAR1 signaling may influence the switch of VSMCs from a contractile

to a synthetic phenotype, a critical step in vascular remodeling.[19]

Calcium Signaling: TRAP-6 can be used to study PAR1-dependent calcium signaling in

VSMCs, which is linked to contractility.[20]

Quantitative Data Summary
The effective concentration of TRAP-6 varies depending on the cell type, assay, and specific

experimental conditions.
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Assay Type Cell Type
Effective
Concentration
Range

Key Parameter
(EC50)

Reference

Platelet

Aggregation
Human Platelets 1 - 100 µM ~0.8 µM [1][13]

P-selectin

Expression
Human Platelets 5 - 50 µM Not specified [13][21]

Calcium

Mobilization

Human Platelets

/ PAR1-

expressing cells

0.01 - 10 µM Not specified [2][3][10]

Dense Granule

Release
Human Platelets 10 µM Not specified [10]

Experimental Protocols
Platelet Aggregation Assay (Light Transmission
Aggregometry)
This protocol outlines the standard method for measuring TRAP-6 induced platelet aggregation

in platelet-rich plasma (PRP).

Materials:

TRAP-6 Reagent (lyophilized, reconstituted to 1 mM in deionized water)[6]

Human whole blood collected in 3.2% (0.109 M) sodium citrate[6]

Plastic tubes and pipettes

Light Transmission Aggregometer with cuvettes and stir bars

Methodology:

PRP Preparation: Centrifuge citrated whole blood at 150-200 x g for 15 minutes at room

temperature to obtain platelet-rich plasma (PRP).[6] Transfer the upper PRP layer to a new
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plastic tube.

PPP Preparation: Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain

platelet-poor plasma (PPP).[6]

Platelet Count Adjustment: Adjust the platelet count in the PRP to 200-300 x 10⁹/L using PPP

if necessary.[6] Let the adjusted PRP rest for 30 minutes at room temperature.

Aggregometer Setup: Calibrate the aggregometer by setting 100% transmission with PPP

(representing full aggregation) and 0% transmission with PRP (representing no aggregation).

[6]

Assay:

Pipette PRP into an aggregometer cuvette with a stir bar and pre-warm to 37°C for 120

seconds.[6]

Start recording the baseline.

Add a specific volume of TRAP-6 reagent to achieve the desired final concentration (e.g.,

2-32 µM).[22][23]

Record the change in light transmission for at least 6 minutes to measure the aggregation

curve.[22]
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Sample Preparation

Aggregation Assay

1. Whole Blood Collection
(3.2% Sodium Citrate)

2. Centrifugation (150-200 x g, 15 min)

3. Isolate Platelet-Rich Plasma (PRP) 4. Prepare Platelet-Poor Plasma (PPP)
(2000 x g, 20 min)

6. Pre-warm PRP in Cuvette
(37°C, 120s)

5. Calibrate Aggregometer
(PRP=0%, PPP=100%)

7. Add TRAP-6 Agonist

8. Record Aggregation
(Light Transmission, >6 min)

Click to download full resolution via product page

Caption: Workflow for TRAP-6 induced platelet aggregation assay.

Calcium Mobilization Assay
This protocol describes how to measure changes in intracellular calcium in response to TRAP-
6.

Materials:

Washed platelets or PAR1-expressing cells
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TRAP-6 solution

Krebs buffer or similar physiological buffer[24]

Calcium-sensitive fluorescent dye (e.g., Fura-2-AM)[24]

Fluorescence plate reader (e.g., FlexStation) or microscope[2][24]

Methodology:

Cell Preparation: Prepare a suspension of washed platelets or cultured cells (e.g.,

endothelial cells) in a suitable buffer.

Dye Loading: Incubate the cells with Fura-2-AM (e.g., 1-5 µM) for 30-60 minutes at 37°C to

allow the dye to enter the cells.

Washing: Wash the cells to remove extracellular dye.

Measurement:

Place the cell suspension in a 96-well plate suitable for fluorescence measurement.[10]

[25]

Place the plate in the fluorescence reader and measure the basal fluorescence signal.

Inject TRAP-6 solution to the desired final concentration (e.g., 0.01-10 µM).[2][3]

Immediately begin kinetic measurement of fluorescence changes over time to capture the

rapid calcium flux.

P-selectin Expression by Flow Cytometry
This protocol details the measurement of a key platelet activation marker.

Materials:

Washed platelets or PRP

TRAP-6 solution
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Fluorescently-labeled anti-CD62P (P-selectin) antibody

Flow cytometer

Methodology:

Platelet Preparation: Prepare washed platelets or PRP (2-5 x 10⁸ cells/mL).[10]

Activation: Incubate platelets with TRAP-6 at a chosen concentration (e.g., 10-50 µM) for 10-

15 minutes at room temperature or 37°C.[10][13] A vehicle control (buffer) should be run in

parallel.

Staining: Add a saturating concentration of the fluorescently-labeled anti-CD62P antibody to

both the control and TRAP-6 stimulated samples. Incubate for 15-20 minutes at room

temperature in the dark.

Fixation (Optional): Fix the cells with 1% paraformaldehyde.

Analysis: Dilute the samples in buffer and analyze on a flow cytometer. Gate on the platelet

population and measure the increase in fluorescence intensity in the TRAP-6 stimulated

sample compared to the control.
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1. Prepare Washed Platelets or PRP

2. Stimulate with TRAP-6 (10-15 min)
(Include vehicle control)

3. Stain with Anti-CD62P Antibody
(15-20 min, dark)

4. Fixation (Optional)

5. Analyze on Flow Cytometer

Result: Quantify % of P-selectin
positive platelets

Click to download full resolution via product page

Caption: Workflow for P-selectin expression analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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